molecular formula C12H18N2O4 B15337988 Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate

Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate

Cat. No.: B15337988
M. Wt: 254.28 g/mol
InChI Key: BDWYLCBLJNCWHE-UHFFFAOYSA-N
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Description

Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate is a protected heterocyclic building block specifically designed for advanced synthetic applications. The tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen enhances the compound's stability and alters its solubility profile, making it a superior intermediate compared to its unprotected counterparts for multi-step synthesis. This derivative is engineered to allow for selective functionalization at the 2-amino and 3-ester positions while the Boc group can be cleanly deprotected under mild acidic conditions when needed. As part of the aminopyrrole family, which is known for its role in constructing pharmaceutically active compounds, this Boc-protected reagent is particularly valuable in the synthesis of complex molecules like pyrrolo[2,3-d]pyrimidines, which have been investigated as glucocerebrosidase activators for the treatment of medical disorders such as Gaucher's disease and Parkinson's. Researchers utilize this compound under stringent quality control, with characterization typically involving 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to ensure identity and purity. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 2-aminopyrrole-1,3-dicarboxylate

InChI

InChI=1S/C12H18N2O4/c1-5-17-10(15)8-6-7-14(9(8)13)11(16)18-12(2,3)4/h6-7H,5,13H2,1-4H3

InChI Key

BDWYLCBLJNCWHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Scientific Research Applications

Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate is a chemical compound with several applications in scientific research, including medicinal chemistry, organic synthesis, biological studies, and industrial applications. The compound is used as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders. It serves as a building block for synthesizing more complex molecules in organic chemistry and is used in studying enzyme inhibitors and receptor ligands. It is also employed in developing new materials and catalysts.

Scientific Research Applications

  • Medicinal Chemistry this compound is used as an intermediate in synthesizing pharmaceutical compounds.
  • Organic Synthesis As a building block, this compound helps create more complex molecules.
  • Biological Studies This compound is used in the study of enzyme inhibitors and receptor ligands.
  • Industrial Applications this compound is used to develop new materials and catalysts.

Molecular docking study and molecular dynamics simulation

Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate has been studied using molecular docking and molecular dynamics simulation . The crystal structure of ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate has been determined . Computational drug-likeness and pharmacokinetics indicate that the compound has good drug-like properties and friendly pharmacokinetics, making it a valuable candidate to be explored for additional structural modification to act as a potential inhibitor of AChE and α‐glycosidase enzymes .

Development of novel heterocyclic amino acids

Mechanism of Action

The mechanism of action of Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The following table summarizes key differences between Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate and structurally related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
This compound* C₁₂H₁₉N₂O₄ Boc (1), NH₂ (2), COOEt (3) ~267.3 Boc protection enhances stability
Ethyl 2-Amino-1-methyl-1H-pyrrole-3-carboxylate C₈H₁₂N₂O₂ Methyl (1), NH₂ (2), COOEt (3) 168.19 Smaller substituent, higher reactivity
Ethyl 2-Amino-1H-pyrrole-3-carboxylate C₇H₁₀N₂O₂ H (1), NH₂ (2), COOEt (3) 154.17 Unprotected NH, prone to oxidation
Ethyl 3-Amino-5-benzyl-1H-pyrrole-2-carboxylate C₁₄H₁₆N₂O₂ H (1), NH₂ (3), COOEt (2), Benzyl (5) 244.29 Benzyl group increases lipophilicity

*Hypothetical data for the target compound, inferred from analogs.

Functional Group Impact on Properties

Boc vs. Methyl vs. Hydrogen at Position 1
  • Boc Group : Introduces steric bulk and acid-labile protection. Enhances solubility in organic solvents (e.g., dichloromethane) and stabilizes the pyrrole nitrogen during reactions .
  • Methyl Group : Smaller substituent, leading to reduced steric hindrance. Likely increases reactivity at the pyrrole nitrogen compared to Boc .
  • Hydrogen (Unprotected) : Results in a reactive NH group, making the compound susceptible to oxidation or undesired side reactions .
Amino Group Position
  • The 2-amino group (in the Boc-protected and methyl analogs) vs. the 3-amino group (in the benzyl-substituted compound ) alters electronic distribution. A 2-amino group may enhance intramolecular hydrogen bonding, affecting crystallization behavior.
Benzyl Substituent

Stability and Reactivity Trends

  • Boc-Protected Compound : Expected to exhibit superior stability in basic/neutral conditions but cleavable under acidic conditions (e.g., trifluoroacetic acid).
  • Methyl Analog : Less stable than Boc-protected derivative due to weaker electron-donating effects .
  • Unprotected Analog : Highly reactive, limiting its utility in multi-step syntheses without in situ protection .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the pyrrole nitrogen, followed by esterification. Key steps include:

  • Using Boc anhydride under basic conditions (e.g., DMAP or pyridine) for protection.
  • Optimizing solvent choice (e.g., DMF or THF) and temperature (0–25°C) to minimize side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Yields can be improved by controlling moisture levels and reaction time .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the Boc group (singlet at ~1.4 ppm for tert-butyl), ester methylene (quartet at ~4.2 ppm), and aromatic protons (6.5–7.5 ppm). 13^{13}C NMR identifies carbonyl carbons (Boc: ~150 ppm; ester: ~165 ppm).
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch of ester and carbamate) and ~3350 cm1^{-1} (N-H stretch of amino group).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the amino group while retaining the Boc protection?

  • Methodological Answer :

  • Acylation/alkylation : Use mild electrophiles (e.g., acetyl chloride) in the presence of a base (NaHCO3_3) to target the amino group.
  • Coupling reactions : Employ EDC/HOBt for amide bond formation without Boc cleavage.
  • Protection compatibility : Avoid strong acids/bases to prevent Boc deprotection. Monitor reactions via TLC or in situ IR to track progress .

Q. How can computational methods like DFT predict reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
  • Electrostatic Potential Maps : Highlight nucleophilic (amino group) and electrophilic (ester carbonyl) regions.
  • Transition State Analysis : Simulate reaction pathways (e.g., Boc deprotection) to optimize activation energy and solvent effects.
  • Validate predictions with experimental kinetic data .

Q. How can researchers resolve contradictions in reported reaction yields or biological activities of derivatives?

  • Methodological Answer :

  • Systematic Screening : Vary solvents, catalysts, and temperatures in a controlled design (e.g., DoE: Design of Experiments).
  • Kinetic Profiling : Use in situ monitoring (Raman spectroscopy) to identify intermediate species or side reactions.
  • Meta-Analysis : Compare literature data to isolate variables (e.g., substituent effects, steric hindrance) influencing outcomes.
  • Reproducibility Checks : Replicate studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .

Q. What experimental approaches optimize the Boc deprotection step in multi-step syntheses?

  • Methodological Answer :

  • Acidic Conditions : Use TFA in DCM (1:10 v/v) at 0°C for 1–2 hours to cleave Boc without ester hydrolysis.
  • Alternative Reagents : HCl/dioxane (4M) for milder deprotection.
  • Workup Optimization : Neutralize with aqueous NaHCO3_3 and extract with ethyl acetate to isolate the deprotected amine.
  • Monitoring : Track Boc removal via loss of tert-butyl signals in 1^1H NMR .

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